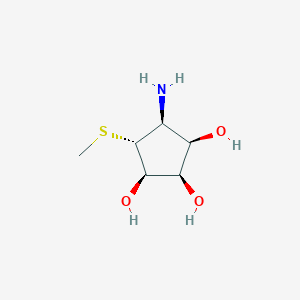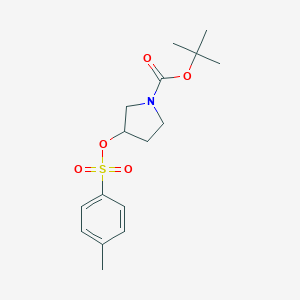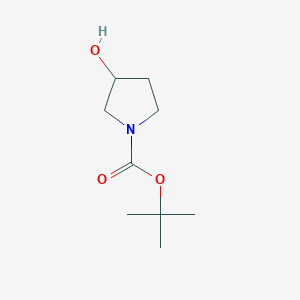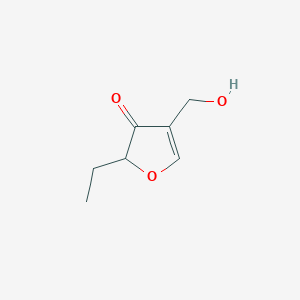
2-Ethyl-4-(hydroxymethyl)furan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(hydroxymethyl)furan-3-one, commonly known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. Furaneol is found in various fruits such as strawberries, pineapples, and tomatoes, and is responsible for their characteristic aroma.
Wirkmechanismus
Furaneol is believed to act as an agonist of the human sweet taste receptor, thereby enhancing the perception of sweetness in food products. It is also known to interact with other taste receptors, such as the bitter and umami receptors, and enhance their response.
Biochemische Und Physiologische Effekte
Furaneol has been shown to have various biochemical and physiological effects in humans. It has been reported to have antioxidant and anti-inflammatory properties, and may also have anti-cancer and anti-diabetic effects. Furaneol has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Furaneol has several advantages as a laboratory reagent, including its high purity and stability, low toxicity, and easy availability. However, it also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions, which can interfere with certain analytical techniques.
Zukünftige Richtungen
There are several future directions for research on furaneol, including its potential use as a therapeutic agent for various diseases, its role in modulating the gut microbiome, and its effects on human behavior and cognition. Additionally, further research is needed to explore the mechanisms underlying its taste-enhancing and other physiological effects.
Synthesemethoden
Furaneol can be synthesized through various methods, including the acid-catalyzed dehydration of carbohydrates such as fructose and glucose, and the thermal decomposition of ascorbic acid. The most common method involves the acid-catalyzed dehydration of fructose, which yields furaneol in high yields.
Wissenschaftliche Forschungsanwendungen
Furaneol has been extensively studied for its various applications in the food and fragrance industries. It is widely used as a flavoring agent in various food products such as baked goods, beverages, and confectionery. Furaneol has also been used as a fragrance component in perfumes and other personal care products.
Eigenschaften
CAS-Nummer |
110516-60-4 |
|---|---|
Produktname |
2-Ethyl-4-(hydroxymethyl)furan-3-one |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2-ethyl-4-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3 |
InChI-Schlüssel |
KXYCNEIORCQEFU-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)C(=CO1)CO |
Kanonische SMILES |
CCC1C(=O)C(=CO1)CO |
Andere CAS-Nummern |
110516-60-4 |
Synonyme |
ethyl-4-hydroxymethyl-3(2H)-Furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



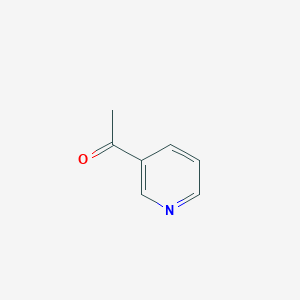
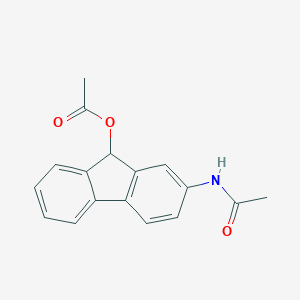
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
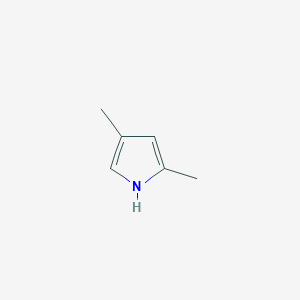
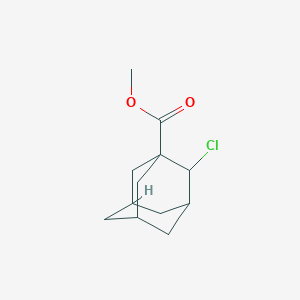
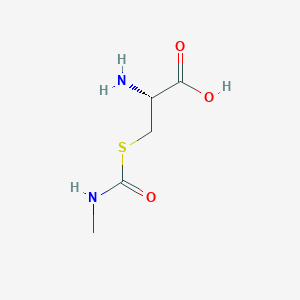
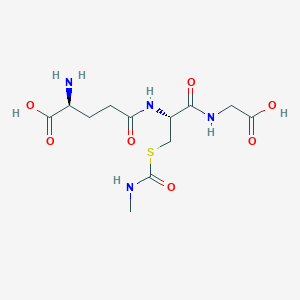
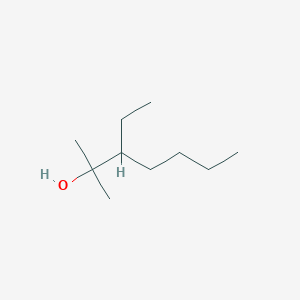
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
